molecular formula C10H10ClNO2 B2764783 N-[4-(2-chloroacetyl)phenyl]-N-methylformamide CAS No. 1152591-86-0

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide

Cat. No.: B2764783
CAS No.: 1152591-86-0
M. Wt: 211.65
InChI Key: JTKOYZFANYMNQA-UHFFFAOYSA-N
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Description

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide (CAS 1152591-86-0) is a chemical compound with the molecular formula C 10 H 10 ClNO 2 and a molecular weight of 211.6449 g/mol . Its SMILES notation is ClCC(=O)c1ccc(cc1)N(C=O)C . This compound is part of a class of chloroacetyl-modified molecules that serve as valuable intermediates in synthetic organic and peptide chemistry. The core research value of this compound lies in its reactive chloroacetyl group. The chloroacetyl moiety (-CO-CH2-Cl) is a key functional group that can undergo reactions with nucleophiles, making it a versatile building block for the synthesis of more complex molecules . Specifically, this reactive group is utilized for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides . In peptide chemistry, chloroacetyl groups can be introduced at specific positions, such as the N-terminus, to serve as a reactive handle for subsequent conjugation or cyclization. This is particularly useful for creating potential peptide immunogens, vaccines, and therapeutics . The compound is offered for research use only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-12(7-13)9-4-2-8(3-5-9)10(14)6-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKOYZFANYMNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide typically involves the reaction of 4-(2-chloroacetyl)aniline with N-methylformamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include chloroacetyl chloride and N-methylformamide. The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include substituted amides, thioethers, or ethers.

    Reduction Reactions: Products include primary or secondary amines and alcohols.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15_{15}H12_{12}ClNO2_{2}
  • Molecular Weight : 273.71 g/mol
  • IUPAC Name : N-[4-(2-chloroacetyl)phenyl]benzamide

This compound features a chloroacetyl group attached to a phenyl ring, which enhances its reactivity and potential for various chemical transformations.

Pharmacological Potential

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide has been studied for its potential pharmacological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The chloroacetyl group is known to enhance the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Properties : The compound has also shown promise as an antimicrobial agent, effective against certain bacterial strains, which may be attributed to its structural characteristics that facilitate membrane penetration .

Mechanistic Studies

Research has focused on understanding the mechanism of action of this compound. Studies utilizing UV absorption spectra have provided insights into how the compound interacts with different solvents and biological systems, revealing critical data about its solubility and stability under various conditions .

Industrial Applications

The industrial relevance of this compound is notable in several areas:

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of other pharmaceuticals. Its ability to undergo further chemical transformations makes it valuable in drug development pipelines .
  • Material Science : Due to its unique chemical properties, it can be utilized in developing polymers and other materials where specific thermal or mechanical properties are required.

Antitumor Activity Case Study

A study conducted on various derivatives of this compound demonstrated significant antitumor activity against human breast cancer cells. The results indicated that modifications to the chloroacetyl group could enhance cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Antimicrobial Efficacy Case Study

Research published on the antimicrobial properties of this compound highlighted its effectiveness against resistant bacterial strains. In vitro tests showed that formulations containing this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, underscoring its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences, synthesis yields, and applications of N-[4-(2-chloroacetyl)phenyl]-N-methylformamide and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Yield/Purity Key Applications/Properties References
This compound C₁₀H₁₁ClN₂O₂ 4-(2-chloroacetyl)phenyl 228.66 Not reported Reactive intermediate; potential drug synthesis
N-(4-(4-(Dimethylamino)benzyl)phenyl)-N-methylformamide (7w) C₁₈H₂₂N₂O 4-(dimethylamino)benzyl 282.39 75% yield Not specified; used in NMR studies
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-N-methylformamide C₁₂H₁₀N₄OS 4-cyanophenyl-thiazolyl 243.29 ≥95% purity Pharmaceutical building block
N-(4-Chlorophenyl)formamide C₈H₇ClNO 4-chlorophenyl 168.60 Not reported Phase transition studies
N-[4-(2-Chloroacetyl)phenyl]-N-methylmethanesulfonamide C₁₀H₁₂ClNO₃S Methanesulfonamide group 261.72 Not reported Structural studies; hydrogen bonding

Spectral and Physical Properties

  • NMR Data: Compounds like 7w () show distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.2–7.4 ppm) due to electron-donating dimethylamino groups, whereas the target compound’s chloroacetyl substituent would deshield adjacent protons, shifting resonances downfield .

Biological Activity

N-[4-(2-chloroacetyl)phenyl]-N-methylformamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and findings from various research studies.

This compound is synthesized through the reaction of 4-(2-chloroacetyl)aniline with N-methylformamide. The presence of the chloroacetyl group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and reductions, which are essential for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt critical cellular processes, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various chloroacetamide derivatives, including this compound. In a study assessing the antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), it was found that compounds bearing halogenated phenyl rings exhibited significant activity. The chloroacetyl derivative demonstrated effectiveness against these pathogens, although it was less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans .

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundS. aureusMRSAE. coliC. albicans
This compoundActiveActiveLess ActiveModerate
Other ChloroacetamidesActiveActiveVariableVariable

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study evaluated the antiproliferative activities of various derivatives on breast cancer cell lines (MDA-MB-231 and MCF-7). The results indicated that compounds with similar structural features exhibited significant cytotoxic effects, with IC50 values ranging from 0.5 to 7.1 µM .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-2313.58
Other DerivativesMCF-70.50
A27801.51

Case Studies and Research Findings

Several studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of compounds related to this compound. For instance, modifications to the phenyl ring significantly impacted antimicrobial potency and selectivity against different bacterial strains .

Furthermore, investigations into the cellular mechanisms revealed that these compounds could induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation . This suggests a potential therapeutic role in cancer treatment.

Q & A

Q. How do crystallographic studies inform the compound’s physicochemical behavior?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar amide geometry and intermolecular H-bonding (N–H···O=C), critical for predicting solubility and melting point (mp ~145–150°C). Phase transitions under thermal stress (DSC analysis) guide lyophilization protocols for formulation .

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